REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(CC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[NH3:26]>O.[Cu+2].C(CC(=O)C)(=O)C.CN1C(=O)CCC1>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([NH2:26])[C:3]([NH2:12])=[N:4][CH:5]=1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
cesium carbonate
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
acetylacetone copper(II)
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu+2].C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
After the reactor was sealed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=NC1)N)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |